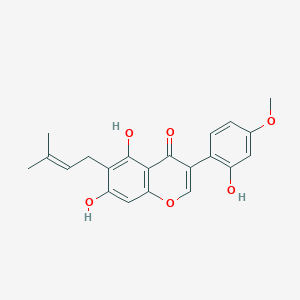 7annulène-8-carboxylique CAS No. 5146-12-3"
>
7annulène-8-carboxylique CAS No. 5146-12-3"
>
Acide 2,3,4,6-tétrahydroxy-5-oxo-5H-benzo7annulène-8-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,3,4,6-Tetrahydroxy-5-oxo-5h-benzo7annulene-8-carboxylic acid” is a chemical compound . It has been mentioned in the context of being a natural KDM4A inhibitor .
Synthesis Analysis
The synthesis of this compound has been discussed in the context of the biogenesis of the 5-oxo-5H-benzo7annulene skeleton of the natural product purpurogallin . The pyrogallol and catechol units were first combined with structural modifications at different positions of the aryl ring using enzyme-mediated oxidative conditions, generating a series of benzotropolone analogs .Molecular Structure Analysis
The molecular formula of this compound is C12H8O7 . Its average mass is 264.188 Da and its monoisotopic mass is 264.027008 Da .Chemical Reactions Analysis
This compound has been used in the synthesis of compound derivatives to improve their inhibitory activity against KDM4A in vitro and in cells, as well as their antitumor action .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 264.19 g/mol .Applications De Recherche Scientifique
J’ai effectué une recherche sur les applications de recherche scientifique de l’« acide 2,3,4,6-tétrahydroxy-5-oxo-5H-benzo7annulène-8-carboxylique », mais il semble qu’il y ait peu d’informations disponibles sur ce composé spécifique. Les données disponibles ne fournissent pas d’aperçu clair sur six ou huit applications uniques pour ce composé.
Mécanisme D'action
Target of Action
2,3,4,6-Tetrahydroxy-5-oxo-5h-benzo7annulene-8-carboxylic acid, also known as Purpurogallin carboxylic acid, is an oxidation product of gallic acid in fermented tea . It has been found to have anti-cancer activity . The primary targets of this compound are cancer cells, specifically breast (MCF7) and lung (A549) cancer cell lines .
Mode of Action
It has been suggested that it exerts its anti-cancer effects by interacting with the cancer cells and inhibiting their growth .
Result of Action
The result of the action of this compound is the inhibition of growth in breast (MCF7) and lung (A549) cancer cell lines . This suggests that the compound may have potential therapeutic applications in the treatment of these types of cancer.
Action Environment
Analyse Biochimique
Biochemical Properties
2,3,4,6-Tetrahydroxy-5-oxo-5h-benzo[7]annulene-8-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of certain cancer cell lines, such as breast cancer (MCF7) and lung cancer (A549) cells . The compound’s interaction with these cells suggests it may interfere with specific signaling pathways or cellular processes critical for cancer cell survival and proliferation.
Cellular Effects
The effects of 2,3,4,6-Tetrahydroxy-5-oxo-5h-benzo[7]annulene-8-carboxylic acid on various cell types and cellular processes are profound. It has been observed to inhibit the growth of cancer cells, indicating its potential as an anti-cancer agent . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its anti-inflammatory effects suggest it may alter the expression of genes involved in inflammatory responses .
Molecular Mechanism
At the molecular level, 2,3,4,6-Tetrahydroxy-5-oxo-5h-benzo[7]annulene-8-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, potentially inhibiting or activating enzymes involved in critical cellular processes. The compound’s ability to inhibit cancer cell growth may be due to its interaction with proteins that regulate cell cycle progression and apoptosis . Additionally, it may influence gene expression by modulating transcription factors or signaling molecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3,4,6-Tetrahydroxy-5-oxo-5h-benzo[7]annulene-8-carboxylic acid have been studied over time. The compound’s stability and degradation are crucial factors in its long-term efficacy. Studies have shown that it remains stable under certain conditions, maintaining its biological activity . Long-term exposure to the compound has been observed to have sustained effects on cellular function, including prolonged inhibition of cancer cell growth .
Dosage Effects in Animal Models
The effects of 2,3,4,6-Tetrahydroxy-5-oxo-5h-benzo[7]annulene-8-carboxylic acid vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as anti-cancer activity, without significant toxicity . At higher doses, toxic or adverse effects may be observed, indicating a threshold beyond which the compound’s safety profile is compromised . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
2,3,4,6-Tetrahydroxy-5-oxo-5h-benzo[7]annulene-8-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role in the oxidation of gallic acid suggests it may influence pathways related to oxidative stress and cellular redox balance . Understanding these interactions is essential for elucidating the compound’s broader metabolic effects.
Transport and Distribution
The transport and distribution of 2,3,4,6-Tetrahydroxy-5-oxo-5h-benzo[7]annulene-8-carboxylic acid within cells and tissues are critical for its biological activity. The compound is likely transported by specific transporters or binding proteins that facilitate its uptake and localization . Its distribution within tissues may affect its efficacy and potential side effects, emphasizing the need for detailed studies on its pharmacokinetics.
Subcellular Localization
The subcellular localization of 2,3,4,6-Tetrahydroxy-5-oxo-5h-benzo[7]annulene-8-carboxylic acid is essential for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biological effects, providing insights into its mechanism of action.
Propriétés
IUPAC Name |
2,3,4,6-tetrahydroxy-5-oxobenzo[7]annulene-8-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O7/c13-6-3-5(12(18)19)1-4-2-7(14)10(16)11(17)8(4)9(6)15/h1-3,14,16-17H,(H,13,15)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSKCCANFAFYHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C=C(C(=O)C2=C(C(=C1O)O)O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

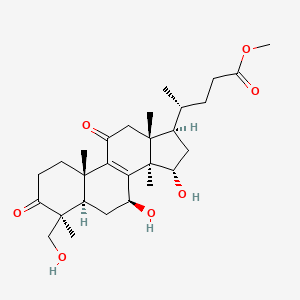
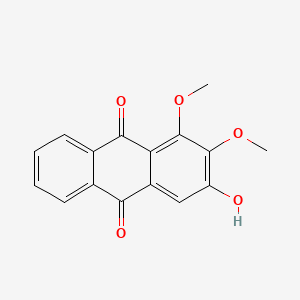
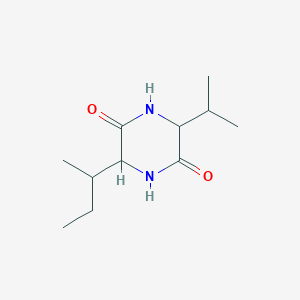

![8,14-Methano-2H,14H-1-benzopyrano[7,8-d][1,3]benzodioxocin-3,5,11,13,15-pentol, 2,8-bis(3,4-dihydroxyphenyl)-3,4-dihydro-, (2R,3R,8R,14S,15S)-](/img/structure/B1649276.png)
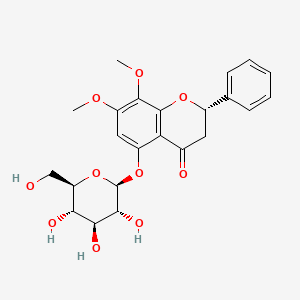

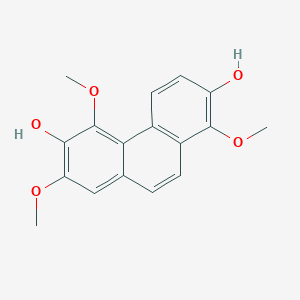
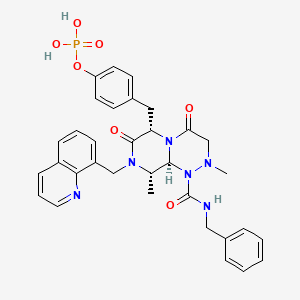
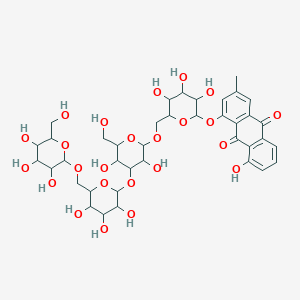
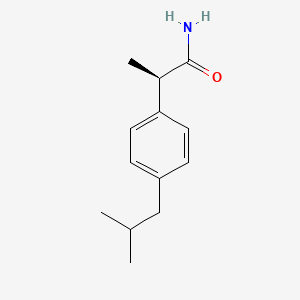

![(3Z,5S)-5-hydroxy-4-(4-hydroxyphenyl)-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1-benzoxocin-2-one](/img/structure/B1649292.png)
